molecular formula C11H10N2O3S B2934442 N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide CAS No. 2034489-35-3

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2934442
CAS No.: 2034489-35-3
M. Wt: 250.27
InChI Key: GGVOPFKVURJTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound has a molecular formula of C11H10N2O3S and a molecular weight of 250.27. It features a unique structure that includes both thiophene and furan rings, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves the condensation of thiophene and furan derivatives with oxalamide. One common method includes the reaction of 5-(thiophen-2-yl)furan-2-carbaldehyde with oxalamide under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, alcohol derivatives

    Substitution: Various substituted thiophene or furan derivatives

Scientific Research Applications

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-bis(furan-2-ylmethyl)oxalamide: Another oxalamide derivative with furan rings, known for its biological activities.

    Thiophene derivatives: Compounds containing thiophene rings, widely studied for their pharmacological properties.

Uniqueness

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide stands out due to its combined thiophene and furan structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

N'-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-10(14)11(15)13-6-7-3-4-8(16-7)9-2-1-5-17-9/h1-5H,6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVOPFKVURJTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.